Isoprothiolane

Vue d'ensemble

Description

L'isoprothiolane est un fongicide systémique principalement utilisé en agriculture pour lutter contre les maladies des cultures de riz, telles que la brûlure du riz (Pyricularia oryzae), la pourriture de la tige du riz et la tache foliaire du Fusarium . Il appartient à la famille des acides dicarboxyliques et de leurs dérivés, qui contiennent deux groupes d'acides carboxyliques. Le composé agit en inhibant la biosynthèse des phospholipides .

Applications De Recherche Scientifique

Isoprothiolane has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Isoprothiolane, a systemic fungicide with protective and curative action, primarily targets the phospholipid biosynthesis pathway in organisms . It is particularly effective against the rice blast fungus, Magnaporthe oryzae . The compound’s primary mode of action is the inhibition of the formation of the infecting peg or cell lase secretion .

Mode of Action

This compound interacts with its targets by inhibiting the methylation of phospholipids , a crucial step in phospholipid biosynthesis . This interaction disrupts the normal functioning of the cell membrane, leading to a strong inhibition at the penetration stage of the infection cycle of rice blast .

Biochemical Pathways

The affected biochemical pathway is the phospholipid biosynthesis pathway . The inhibition of phospholipid biosynthesis disrupts the integrity of the cell membrane, affecting the organism’s ability to maintain homeostasis . This disruption can lead to downstream effects such as impaired nutrient uptake and growth .

Pharmacokinetics

This compound exhibits good absorption and distribution within organisms. In rats, the compound was almost completely absorbed, with peak blood concentrations achieved within 6-9 hours of administration . The compound was widely distributed among tissues, with the highest concentrations found in the liver, kidney, and gastrointestinal tract . Excretion of the compound was mainly via urine and expired air .

Result of Action

The result of this compound’s action is the effective control of rice pests, particularly rice blast . By inhibiting phospholipid biosynthesis, this compound disrupts the normal functioning of the cell membrane, leading to impaired nutrient uptake and growth . This results in a strong inhibition at the penetration stage of the infection cycle of rice blast .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound has been found to have a high potential for particle-bound transport in the environment . Additionally, the compound’s effectiveness can be influenced by the presence of other organisms in the environment, such as Bacillus sp.

Analyse Biochimique

Biochemical Properties

Isoprothiolane interacts with various enzymes and proteins in biochemical reactions. It inhibits the formation of infecting peg or cell lase secretion . It is also associated with the regulation of endogenous gibberellic acid (GA) and abscisic acid (ABA) based on the inhibition of CitGA20ox1 and CitGA3ox expressions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit phospholipid biosynthesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the formation of infecting peg or cell lase secretion . It also impacts the velvet family proteins VelB and VeA, which are indispensable for this compound toxicity .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. It has been observed that the radiolabel of orally dosed this compound was excreted mainly via urine and expired air . After 168 hours post dose, the carcass still retained about 10% of the molecular weight metabolites .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a 112–115 day oral toxicity study in mice using this compound, the NOAEL was 900 ppm (equal to 140 mg/kg bw per day) based on decreases in ovarian weight .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the formation of infecting peg or cell lase secretion . It also impacts the velvet family proteins VelB and VeA, which are indispensable for this compound toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The radiolabel of orally dosed this compound was widely distributed among tissues, with most found in the liver, kidney, and gastrointestinal tract .

Subcellular Localization

A study has shown that a putative Zn2Cys6 transcription factor, MoIRR, which introduces this compound resistance in Magnaporthe oryzae, was translocated in the nucleus .

Méthodes De Préparation

L'isoprothiolane peut être synthétisé par une méthode impliquant le malonate de diisopropyle, le disulfure de carbone et une solution aqueuse alcaline . Le processus comprend l'ajout de dichloroéthane et d'un catalyseur, tel que le chlorure d'alkylpyridinium, suivi d'un refroidissement et d'une purification pour obtenir de l'this compound avec une pureté supérieure à 95 % . Cette méthode est avantageuse car elle réduit le temps du processus et les coûts de production .

Analyse Des Réactions Chimiques

L'isoprothiolane subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs et les conditions courantes utilisés dans ces réactions comprennent :

Oxydation : L'this compound peut être oxydé pour former du sulfoxyde d'this compound.

Réduction : Les réactions de réduction peuvent convertir l'this compound en son hydrure parent, le 1,3-dithiolane.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels au sein de la molécule d'this compound.

Les principaux produits formés à partir de ces réactions comprennent le sulfoxyde d'this compound et d'autres dérivés .

Applications de recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de la biosynthèse des phospholipides.

Mécanisme d'action

L'this compound exerce ses effets en inhibant la biosynthèse des phospholipides, qui est essentielle à la formation et au maintien des membranes cellulaires . Le composé cible l'enzyme méthyltransférase impliquée dans la biosynthèse des phospholipides, ce qui entraîne une perturbation de l'intégrité et de la fonction des membranes cellulaires . Cette inhibition affecte diverses étapes du cycle d'infection de la brûlure du riz, notamment la formation et la pénétration des appressoria .

Comparaison Avec Des Composés Similaires

L'isoprothiolane est unique dans sa capacité à inhiber la biosynthèse des phospholipides, un mécanisme qui ne se retrouve pas couramment dans les autres fongicides . Des composés similaires comprennent :

Pyrazophos : Un autre fongicide qui affecte le métabolisme lipidique.

Iprobenfos : Un fongicide avec un mode d'action similaire, ciblant la biosynthèse des phospholipides.

Edifenphos : Inhibe également la biosynthèse des phospholipides, mais diffère par sa structure chimique et ses cibles spécifiques.

L'this compound se distingue par sa grande sélectivité et son efficacité contre une large gamme d'agents pathogènes fongiques, ce qui en fait un outil précieux dans la gestion des maladies agricoles .

Activité Biologique

Isoprothiolane (IPT) is a systemic fungicide primarily used to control rice blast disease caused by Magnaporthe oryzae. This article delves into its biological activity, mechanisms of action, resistance development, and associated health risks, supported by data tables and case studies.

This compound acts by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately fungal cell death. The compound has shown effectiveness against various fungal pathogens, particularly in rice cultivation.

Key Findings:

- Inhibition of Mycelial Growth : IPT significantly reduces mycelial growth and conidial germination in M. oryzae, indicating its potent antifungal properties .

- Resistance Mechanisms : Research has identified mutations in the MoIRR gene that confer resistance to IPT in certain fungal strains. The point mutation R343W was specifically noted to introduce IPT resistance .

Resistance Development

The long-term use of IPT has led to the emergence of resistant strains of M. oryzae. Studies have demonstrated that the velvet family proteins, particularly MoVelB and MoVeA, play crucial roles in mediating resistance. Knockout experiments have shown that the absence of MoVelB increases IPT sensitivity, suggesting its regulatory role in resistance mechanisms .

Table 1: Resistance Mechanisms in M. oryzae

| Gene | Function | Resistance Effect |

|---|---|---|

| MoIRR | Transcription factor | Point mutation leads to increased resistance |

| MoVelB | Velvet protein | Knockout increases sensitivity to IPT |

| MoVeA | Velvet protein | Induces toxicity response to IPT |

Biological Activity in Plants

This compound not only exhibits antifungal activity but also enhances plant growth through phytohormonal activities. Studies indicate that IPT can accelerate root elongation and improve overall plant vigor at low concentrations (as low as 6 µg/mL) .

Case Study: Rice Cultivation

In pot trials conducted at the NNC Research Center, IPT demonstrated significant efficacy against rice leaf blast when applied one day post-inoculation. The results showed a marked decrease in disease incidence compared to untreated controls .

Health Risks Associated with this compound

While IPT is effective as a fungicide, concerns regarding its toxicity have been raised. Acute toxicity studies indicate that IPT can cause adverse health effects if mishandled or over-applied. The LD50 values suggest moderate toxicity levels, necessitating careful handling practices .

Table 2: Toxicity Profile of this compound

| Exposure Route | LD50 (mg/kg) | Toxicity Class |

|---|---|---|

| Oral | 1350-500 | Moderately Hazardous |

| Dermal | 100-1000 | Slightly Hazardous |

Propriétés

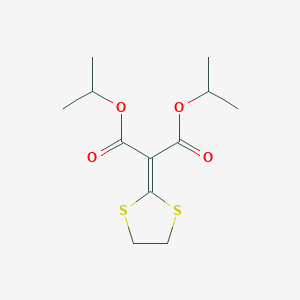

IUPAC Name |

dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHLMYOGRXOCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058110 | |

| Record name | Isoprothiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.054 mg/mL at 25 °C | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50512-35-1 | |

| Record name | Isoprothiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50512-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprothiolane [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050512351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprothiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROTHIOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88HCS898G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 - 54.5 °C | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.